zDHHC2 Autoacylation Inhibition: TTZ Series Hit Identification and Potency Comparison
A high-throughput FRET-based screen identified two tetrazole-containing compounds, designated TTZ-1 and TTZ-2, that inhibit zDHHC2 autoacylation. At a concentration of 12.5 μM, TTZ-1 inhibited autoacylation by 61% and TTZ-2 by 69% [1]. Although the screen did not explicitly name N-(1-cyanocyclohexyl)-2-[1-(4-methylphenyl)tetrazol-5-yl]sulfanylpropanamide as a hit, the compound shares the tetrazole-thioether-propanamide scaffold common to the active series and is structurally positioned within the same chemical space [1]. The SAR from this screen establishes that the tetrazole head group and the hydrophobic substituent are critical for activity, providing a benchmark for comparing analogs [1].
| Evidence Dimension | Percent inhibition of zDHHC2 autoacylation |
|---|---|
| Target Compound Data | No direct assay data available for CAS 880267-87-8; scaffold class represented by TTZ-1 and TTZ-2 in the screen [1]. |
| Comparator Or Baseline | TTZ-1: 61% inhibition at 12.5 μM; TTZ-2: 69% inhibition at 12.5 μM [1]. |
| Quantified Difference | TTZ-2 is ~13% more potent than TTZ-1 at the tested concentration; rank-order potency within the series demonstrates that minor structural variations modulate inhibitory efficacy. |
| Conditions | In vitro zDHHC2 autoacylation assay using FRET readout; concentration 12.5 μM [1]. |
Why This Matters
This establishes a quantitative potency baseline for the tetrazole-propanamide chemotype, enabling procurement decisions based on the expected activity range of the compound class and highlighting the risk that arbitrary substitutions could abolish zDHHC2 inhibition.
- [1] Salaun, C. et al. Development of a novel high-throughput screen for the identification of new inhibitors of protein S-acylation. J. Biol. Chem. 2022, 298 (10), 102469. DOI: 10.1016/j.jbc.2022.102469 View Source
